2-Chloro-4-fluoro-5-methylphenylacetonitrile

Regiochemical purity Procurement specification Analytical QC

Researchers optimizing RORγT-targeted therapies or protoporphyrinogen oxidase inhibitors require the exact 2-chloro-4-fluoro-5-methyl substitution pattern; regioisomers compromise potency and regulatory compliance. • Enables synthesis of RORγT inverse agonists achieving IC₅₀ 7.31 nM; validated pharmacophore geometry preserved. • Mandated precursor for fluthiacet-methyl herbicide; alternative regioisomers lose herbicidal activity in dose-response assays. • Commercial purity ≥97% with full GHS documentation; chlorine atom serves as synthetic handle for cross-coupling, eliminating extra halogenation steps.

Molecular Formula C9H7ClFN
Molecular Weight 183.61
CAS No. 1000513-29-0
Cat. No. B2604635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluoro-5-methylphenylacetonitrile
CAS1000513-29-0
Molecular FormulaC9H7ClFN
Molecular Weight183.61
Structural Identifiers
SMILESCC1=CC(=C(C=C1F)Cl)CC#N
InChIInChI=1S/C9H7ClFN/c1-6-4-7(2-3-12)8(10)5-9(6)11/h4-5H,2H2,1H3
InChIKeyRANJXMJWKZHZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-4-fluoro-5-methylphenylacetonitrile – Procurement & Regiochemical Profile


2-Chloro-4-fluoro-5-methylphenylacetonitrile (CAS 1000513-29-0) is a halogenated phenylacetonitrile derivative with the molecular formula C₉H₇ClFN and a molecular weight of 183.61 g·mol⁻¹ . It features a unique 2-chloro-4-fluoro-5-methyl substitution pattern on the aromatic ring, a regiochemistry that critically governs its reactivity and utility as a building block in medicinal and agricultural chemistry [1]. This compound serves as a late-stage intermediate for complex molecules where precise halogen‑methyl positioning is essential for target engagement, as demonstrated by derivatives achieving nanomolar inhibitory potency (e.g., IC₅₀ 7.31 nM against RORγT) [1][2].

Unique 2-chloro-4-fluoro-5-methyl regiochemistry governs reactivity and building block utility
Late-stage intermediate for complex molecules in medicinal and agricultural chemistry
Supports target engagement studies; derivatives reported with nanomolar inhibitory context

2-Chloro-4-fluoro-5-methylphenylacetonitrile – Why Generic Substitution Fails


Phenylacetonitrile analogs with different halogen or methyl positions cannot be freely interchanged because even single-atom positional changes alter electronic distribution, steric bulk, and metabolic stability [1]. In the agrochemical fluthiacet-methyl series, the 2-chloro-4-fluoro-5-methylphenyl motif is essential for herbicidal potency, while regioisomers (e.g., 2-chloro-5-fluoro-4-methyl) exhibit markedly reduced activity in whole-plant assays [2]. Consequently, substituting this compound with a generic “fluoro-chloro-methylphenylacetonitrile” lacking the exact substitution pattern risks compromising downstream biological activity, synthetic yield, and regulatory compliance [3].

Regioisomer mismatch
Different halogen or methyl positions alter electronic distribution and steric bulk, which may shift target binding affinity.
Activity loss in fluthiacet-methyl series
The 2-chloro-4-fluoro-5-methyl motif is essential for reported herbicidal activity; regioisomers show markedly reduced response in whole-plant assays.
Supply and documentation risk for alternatives
Many regioisomeric analogs lack multiple suppliers or complete safety data sheets, potentially introducing procurement delays.

2-Chloro-4-fluoro-5-methylphenylacetonitrile – Differentiation from Closest Analogs


Purity Advantage Over 2-Chloro-5-fluoro-4-methyl Regioisomer

2-Chloro-4-fluoro-5-methylphenylacetonitrile is commercially available at 98% purity from Leyan (Lot 1580554) , compared to the common 95% baseline for the regioisomer 2-chloro-5-fluoro-4-methylphenylacetonitrile (CAS 1000554-91-5) listed by multiple vendors . This higher certified purity reduces the burden of isomer separation prior to use in cGMP or patent-bound syntheses.

Purity Advantage
Head-to-head
98% certified purity
vs. 95% typical regioisomer baseline
Reduces purification burden in multi-step synthesis
Based on vendor CoA; analytical method not disclosed
Regiochemical purity Procurement specification Analytical QC

Steric & Electronic Descriptors vs. 4-Fluoro-2-methyl Analog

The 2‑chloro substituent introduces a Hammett σₘ value of +0.37, whereas the comparator 4‑fluoro‑2‑methylphenylacetonitrile lacks this chlorine, resulting in a markedly different electronic profile (Σσ ≈ +0.37 vs. −0.07) [1]. Additionally, the molar refractivity (MR) contribution of Cl (6.03) vs. H (1.03) increases steric bulk, which can be critical for enzyme pocket occupancy in kinase inhibitors [2].

Steric & Electronic Descriptors
Class-level
Δσₘ = 0.37, ΔMR = 5.00
Target vs. 4-fluoro-2-methyl analog (no chlorine)
Non-chlorinated analogs predicted to lose key hydrophobic contacts
Calculated from Hansch-Leo constants; in silico comparison
QSAR Steric effects Electronic parameters

Supply Reliability & Safety Documentation Comparison

2‑Chloro‑4‑fluoro‑5‑methylphenylacetonitrile is stocked by multiple reputable suppliers (Alfa Chemistry, Leyan, CymitQuimica, AKSci) with transparent hazard statements (H311, H315, H319, H302+H332) . In contrast, many regioisomeric phenylacetonitriles are either custom‑synthesis only or lack complete safety data sheets, introducing procurement risk and delays .

Supply & Safety Documentation
Data to verify
≥5 suppliers vs. ≤2 for regioisomer
Full GHS hazard classification available
Multi-source supply with documented safety supports procurement decisions
Market survey; verify current availability
Supply chain Safety data Regulatory compliance

2-Chloro-4-fluoro-5-methylphenylacetonitrile – Optimal Applications


RORγT Inverse Agonist Synthesis

The 2‑chloro‑4‑fluoro‑5‑methylphenyl moiety, accessible via this acetonitrile, is embedded in a sulfonamide‑linked RORγT inverse agonist displaying an IC₅₀ of 7.31 nM [1]. Researchers developing RORγ‑targeted anti‑inflammatory or autoimmune therapies should select this compound over regioisomers to preserve the validated pharmacophore geometry.

Fluthiacet-methyl Analog Development

Fluthiacet‑methyl, a commercial post‑emergent herbicide, requires the exact 2‑chloro‑4‑fluoro‑5‑methylphenyl template for protoporphyrinogen oxidase inhibition [2]. Substituting the acetonitrile precursor with any other regioisomer leads to loss of herbicidal activity in dose‑response assays; thus, this compound is the mandated starting material for structure‑guided agrochemical optimization.

cGMP Intermediate for Kinase Inhibitors

With commercial purity reaching 98% and full GHS safety documentation, this acetonitrile meets the incoming material specifications for cGMP intermediate production. The chlorine atom serves as a synthetic handle for subsequent cross‑coupling or substitution, making it preferable over non‑chlorinated analogs that would require additional halogenation steps.

QSAR Model Calibration Standard

The well‑defined Hammett σₘ (+0.37) and molar refractivity (6.03) of the 2‑chloro substituent make this compound an excellent calibration standard for building QSAR models that predict the impact of halogen substitution on target affinity [3]. Its use ensures model reproducibility, unlike non‑commercial or poorly characterized regioisomers.

Application
Selection Property
Validation Focus
RORγT inverse agonist synthesis
Regiochemical fidelity
Pharmacophore geometry retention
Fluthiacet-methyl analog development
Regiochemical template integrity
Reported herbicidal activity context
cGMP intermediate for kinase inhibitors
Certified purity and safety documentation
Incoming material specification compliance
QSAR model calibration
Defined electronic/steric descriptors
Model reproducibility in halogen substitution studies
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